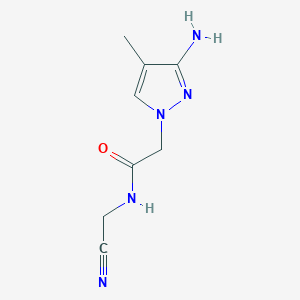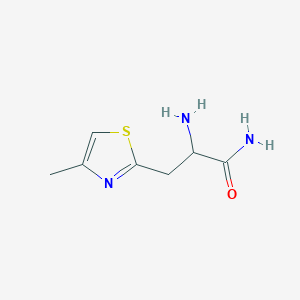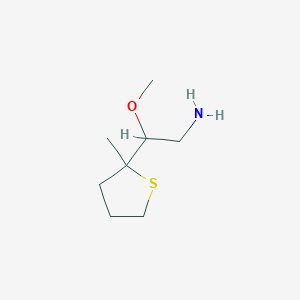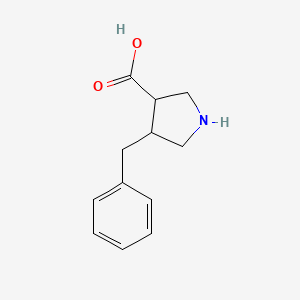![molecular formula C11H17NO3 B13307888 2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.25758 This compound is characterized by the presence of a hydroxypropyl group, an amino group, and a methoxyphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(4-methoxyphenoxy)propanol. This intermediate is then reacted with formaldehyde and ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and derivatives.
Aplicaciones Científicas De Investigación
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological molecules. These interactions can modulate enzyme activities, signal transduction pathways, and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: Lacks the hydroxypropyl and amino groups, resulting in different chemical properties and applications.
3-Hydroxypropylamine: Lacks the methoxyphenol moiety, leading to distinct reactivity and uses.
2-Amino-4-methoxyphenol: Similar structure but without the hydroxypropyl group, affecting its chemical behavior and applications.
Uniqueness
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol is unique due to the presence of both hydroxypropyl and amino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-[(3-hydroxypropylamino)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C11H17NO3/c1-15-10-3-4-11(14)9(7-10)8-12-5-2-6-13/h3-4,7,12-14H,2,5-6,8H2,1H3 |
Clave InChI |
ZPMNFWJVEREWNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)CNCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


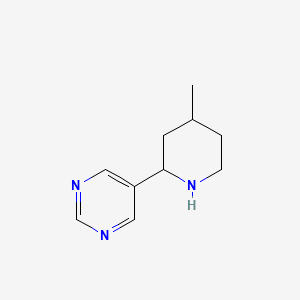
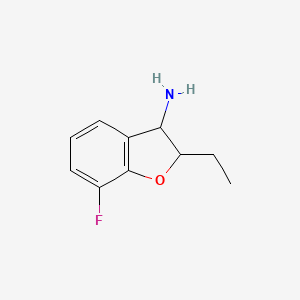


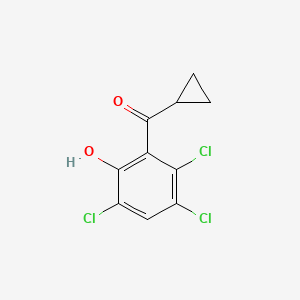
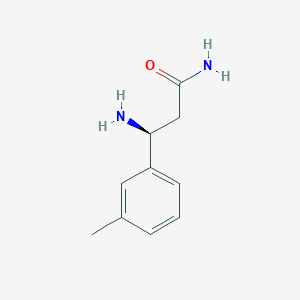

![4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13307851.png)
